Methyl s-phenylcysteinate

Übersicht

Beschreibung

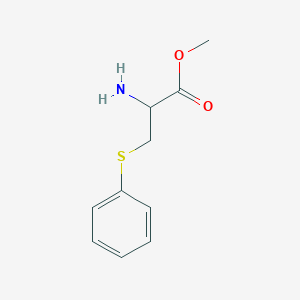

Methyl s-phenylcysteinate: is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of a phenyl group attached to the sulfur atom of cysteine, with a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Chemoenzymatic Method: One efficient method for preparing optically active S-phenyl-L-cysteine involves a chemoenzymatic approach using tryptophan synthase.

Copper-Mediated Reaction: Another method involves reacting L-cysteine hydrochloride with a soluble single-valent copper salt and the diazonium salt of phenylamine.

Industrial Production Methods: Industrial production methods for Methyl s-phenylcysteinate are not extensively documented, but the chemoenzymatic method mentioned above can be scaled up for industrial applications due to its high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can also participate in reduction reactions, although specific conditions and reagents for these reactions are less documented.

Substitution: Substitution reactions involving the phenyl group or the methyl ester group can occur under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Water radical cations in microdroplets can facilitate oxidation reactions under ambient conditions.

Substitution: Typical reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products:

Oxidation Products: Quaternary ammonium cations.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Antioxidant Studies: Methyl s-phenylcysteinate and its derivatives have been studied for their antioxidant properties, particularly in combination with inorganic clusters for food applications.

Biology and Medicine:

Protease Inhibition:

Industry:

Wirkmechanismus

The mechanism of action of Methyl s-phenylcysteinate involves its interaction with specific molecular targets and pathways. For instance, it can act as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions .

Vergleich Mit ähnlichen Verbindungen

S-Methylcysteine: Another cysteine derivative with similar antioxidant properties.

S-Phenyl-L-cysteine: A closely related compound with similar synthetic routes and applications.

Uniqueness: Methyl s-phenylcysteinate is unique due to its combination of a phenyl group and a methyl ester functional group, which imparts distinct chemical properties and reactivity compared to other cysteine derivatives

Eigenschaften

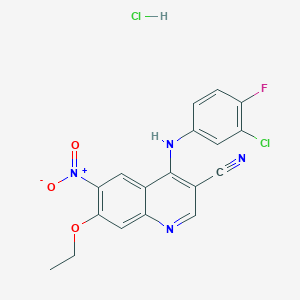

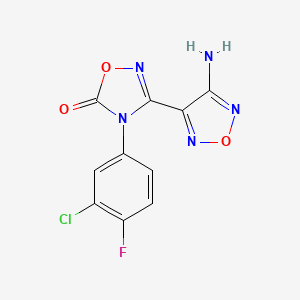

Molekularformel |

C10H13NO2S |

|---|---|

Molekulargewicht |

211.28 g/mol |

IUPAC-Name |

methyl 2-amino-3-phenylsulfanylpropanoate |

InChI |

InChI=1S/C10H13NO2S/c1-13-10(12)9(11)7-14-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3 |

InChI-Schlüssel |

RRKUHJHHNWZTDB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(CSC1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)

![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8701075.png)

![4-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B8701087.png)

![4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B8701100.png)

![Ethyl 6-(furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8701101.png)

![4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)